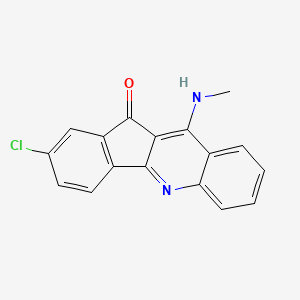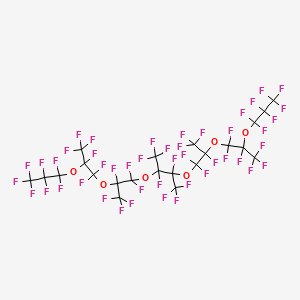
Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane is a highly fluorinated compound known for its unique chemical properties This compound is characterized by its extensive fluorination, which imparts remarkable stability and resistance to degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane typically involves multiple steps of fluorination and etherification. The process begins with the preparation of intermediate compounds, which are then subjected to rigorous fluorination reactions using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure the desired level of fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of fluorination reactions is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophilic agents that replace fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and at temperatures ranging from room temperature to slightly elevated levels, depending on the reactivity of the nucleophile.
Major Products Formed: The major products formed from these reactions are derivatives of the original compound with substituted functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane is used as a model compound to study the effects of extensive fluorination on molecular stability and reactivity. It serves as a reference for developing new fluorinated materials with enhanced properties.
Biology: In biological research, this compound is investigated for its potential as a biomimetic molecule. Its stability and resistance to enzymatic degradation make it a candidate for developing drug delivery systems and diagnostic agents.
Medicine: In medicine, the compound’s unique properties are explored for creating contrast agents for imaging techniques such as MRI. Its high fluorine content provides excellent contrast, aiding in the visualization of biological tissues.
Industry: Industrially, this compound is used in the development of high-performance coatings and lubricants. Its resistance to chemical and thermal degradation makes it suitable for extreme environments.
Mécanisme D'action
The mechanism by which Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The extensive fluorination enhances the compound’s ability to form strong interactions with other molecules, influencing their stability and reactivity. The pathways involved include the stabilization of reactive intermediates and the modulation of molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Perfluoro-N,N,N’,N’-tetrakis(heptafluoropropyl)-1,6-hexanediamine
- Ammonium perfluoro-9-(methyl)decanoate
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
Uniqueness: Compared to similar compounds, Octacosafluoro-5,8,11,12,15,18-hexakis(trifluoromethyl)-4,7,10,13,16,19-hexaoxadocosane stands out due to its extensive fluorination and the presence of multiple ether linkages. These features contribute to its exceptional stability and resistance to degradation, making it a valuable compound for various advanced applications.
Propriétés
Numéro CAS |
61098-01-9 |
|---|---|
Formule moléculaire |
C22F46O6 |
Poids moléculaire |
1234.2 g/mol |
Nom IUPAC |
1,1,1,2,3,4,4,4-octafluoro-2,3-bis[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]butane |
InChI |
InChI=1S/C22F46O6/c23-1(24,9(33,34)35)17(57,58)71-5(29,13(45,46)47)21(65,66)73-7(31,15(51,52)53)19(61,62)69-3(27,11(39,40)41)4(28,12(42,43)44)70-20(63,64)8(32,16(54,55)56)74-22(67,68)6(30,14(48,49)50)72-18(59,60)2(25,26)10(36,37)38 |
Clé InChI |
CGVSQESGRSXVJM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



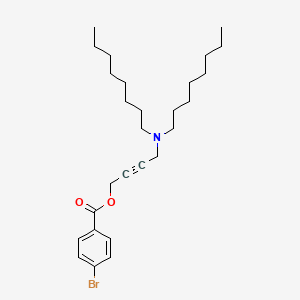



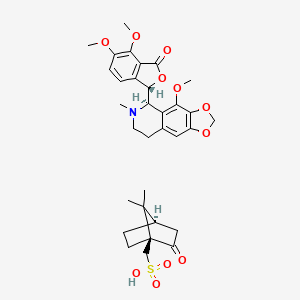
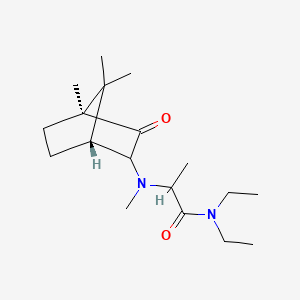
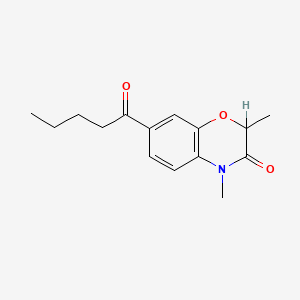

![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)

